Copper(I) Trifluoromethanethiolate

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

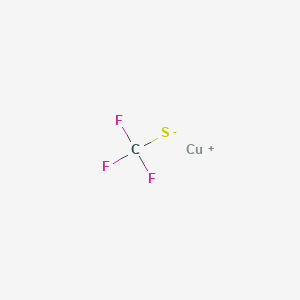

Structure

3D Structure of Parent

Propiedades

IUPAC Name |

copper(1+);trifluoromethanethiolate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CHF3S.Cu/c2-1(3,4)5;/h5H;/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCCLDZVXWYCMMP-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(F)(F)(F)[S-].[Cu+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CCuF3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90371554 | |

| Record name | Copper(I) Trifluoromethanethiolate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90371554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3872-23-9 | |

| Record name | Copper(I) Trifluoromethanethiolate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90371554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3872-23-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Generation and Reactivity of Copper Trifluoromethyl Species E.g., Cucf₃

The species often referred to as "CuCF₃" is a key intermediate in a vast number of trifluoromethylation reactions. recercat.catku.edunih.gov It is not typically a simple, isolated monomer but rather a complex mixture of species in solution. recercat.cat Using ¹⁹F NMR spectroscopy, it has been shown that the in-situ generation of "[CuCF₃]" from sources like Me₃SiCF₃ in DMF leads to an equilibrium of several copper species, including the solvent-coordinated complex (DMF)CuCF₃, the cuprate [Cu(CF₃)₂]⁻, and sometimes even Cu(III) species like [Cu(CF₃)₄]⁻. recercat.cat

The generation of these active species can be achieved through several methods:

From Fluoroform (HCF₃): Direct cupration of fluoroform using a strong base like [K(DMF)][Cu(OtBu)₂] can produce "[CuCF₃]" almost quantitatively. recercat.cat

From Silicon Reagents: The Ruppert-Prakash reagent (Me₃SiCF₃) is widely used with a fluoride (B91410) or alkoxide activator to generate "[CuCF₃]" in-situ. recercat.cat

From Sulfoxides: Phenyl trifluoromethyl sulfoxide (PhSOCF₃) can react with a copper salt and a base to yield "[CuCF₃]". recercat.cat

Via Transmetalation: As previously discussed, CF₃ groups can be transferred from zinc, cadmium, or tin reagents to copper salts. recercat.cat

Once generated, these nucleophilic copper-trifluoromethyl species can react with a wide range of electrophiles, including aryl iodides, aryl bromides, terminal alkynes, and aryl boronic acids, to form new C–CF₃ bonds. recercat.catnih.govorganic-chemistry.org The reactivity can be tuned by the choice of ligands, with N-heterocyclic carbene (NHC) ligands showing high efficiency. recercat.cat

Table 3: Common Methods for the Generation of "[CuCF₃]" Species

| Precursor | Reagents | Key Features |

|---|---|---|

| HCF₃ (Fluoroform) | [K(DMF)][Cu(OtBu)₂] | Direct and highly efficient cupration of fluoroform. recercat.cat |

| Me₃SiCF₃ | Cu(I) salt, Fluoride source (e.g., KF) | Very common, versatile, and allows for in-situ generation. recercat.cat |

| PhSOCF₃ | CuCl, KOtBu | An effective method for generating a mixture of (DMF)CuCF₃ and [Cu(CF₃)₂]⁻. recercat.cat |

| FSO₂CF₂CO₂Me | CuI | One of the earliest methods for catalytic trifluoromethylation of haloarenes. nih.gov |

Decarboxylative Pathways

Theoretical Mechanistic Investigations

Theoretical and computational chemistry have become indispensable tools for unraveling the complex reaction mechanisms of organometallic reagents like Copper(I) Trifluoromethanethiolate (CuSCF3). By modeling the interactions between molecules at an electronic level, these investigations provide detailed insights into reaction pathways that are often difficult or impossible to probe through experimental means alone.

Computational Elucidation of Transition States and Energy Profiles

The study of a reaction mechanism through computational methods involves mapping out the potential energy surface of the reaction. This surface connects reactants to products through various intermediate structures and transition states. Quantum chemical methods, particularly Density Functional Theory (DFT), are frequently employed to investigate the pathways, intermediates, and transition states of copper-catalyzed reactions montclair.edu.

For a typical trifluoromethylthiolation reaction involving CuSCF3, computational chemists would model the key steps, such as oxidative addition, transmetalation, or reductive elimination. For each proposed step, a transition state (TS) search is performed. The transition state represents the highest energy point along the reaction coordinate for that specific step and is characterized by a single imaginary frequency in vibrational analysis.

Once the geometries of the reactants, intermediates, transition states, and products are optimized, their energies are calculated to construct a reaction energy profile researchgate.net. This profile plots the free energy of the system as it progresses from reactants to products, with local minima representing stable or metastable intermediates and peaks representing transition states. The height of these energy barriers (activation energies) provides crucial information about the feasibility and rate of each step. For instance, in related copper-catalyzed trifluoromethylation reactions, reaction energy pathways have been successfully calculated, identifying transition states for key steps like transmetalation and reductive elimination, confirming the thermodynamic reasonability of the proposed pathway montclair.edu.

The table below illustrates a hypothetical, simplified energy profile for a Cu-catalyzed cross-coupling reaction, demonstrating the type of data generated from these computational studies.

| Reaction Step | Species | Relative Free Energy (kcal/mol) | Description |

| 1 | Reactants (e.g., Ar-X + CuSCF3) | 0.0 | Starting materials |

| 2 | Transition State 1 (TS1) | +22.5 | Energy barrier for oxidative addition |

| 3 | Intermediate 1 (Ar-Cu(SCF3)-X) | +5.3 | Oxidative addition product |

| 4 | Transition State 2 (TS2) | +18.7 | Energy barrier for reductive elimination |

| 5 | Products (Ar-SCF3 + CuX) | -15.2 | Final products |

Note: The data in this table is illustrative and does not represent a specific experimentally or computationally verified reaction of CuSCF3.

Analysis of Rate-Determining Steps and Selectivity

Computational studies also provide a powerful means to understand and predict selectivity (chemo-, regio-, and stereoselectivity). By calculating the energy barriers for all possible competing pathways, researchers can determine which pathway is kinetically favored. For example, if a substrate has multiple sites for trifluoromethylthiolation, DFT calculations can be used to compute the activation energies for the reaction at each site. The pathway with the lowest energy barrier will correspond to the major product observed experimentally rsc.org. In catalytic enantioselective reactions, models can rationalize the observed stereochemistry by comparing the transition state energies leading to the different stereoisomers nih.gov.

Solvent Effects and Reaction Environment Influences

The reaction environment, particularly the solvent, can dramatically influence the reactivity and mechanism of copper-mediated reactions. Computational models can account for these effects in two primary ways: implicit and explicit solvent models.

Implicit solvent models , such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant. This method is computationally efficient and can capture the bulk electrostatic effects of the solvent on the solute's energy and geometry nih.gov.

Explicit solvent models involve including a number of individual solvent molecules in the calculation. This approach is more computationally demanding but is necessary when specific solute-solvent interactions, such as hydrogen bonding or direct coordination of solvent molecules to the copper center, play a crucial role. Studies on related copper-catalyzed trifluoromethylation reactions have shown that implicit solvent models can be ineffective, while explicit calculations reveal a significant decrease in reaction energies, highlighting the necessity of this more rigorous approach for certain systems montclair.edu. The choice of solvent can alter the stability of intermediates and transition states, sometimes even changing the rate-determining step or the preferred reaction pathway arxiv.orgresearchgate.net. For example, polar aprotic solvents like DMF are often crucial for enhancing the reactivity of copper(I) complexes in related transformations montclair.edu.

Decomposition Pathways of the Trifluoromethanethiolate Anion

The stability of the trifluoromethanethiolate (SCF3⁻) anion, the key functional component of CuSCF3, is critical to the success of trifluoromethylthiolation reactions. Understanding its potential decomposition pathways is essential for identifying reaction limitations and byproducts.

The SCF3⁻ anion is generally considered a soft nucleophile. However, under certain conditions, it can undergo decomposition. One plausible pathway, analogous to other polyfluoroalkyl anions, involves the elimination of a fluoride (B91410) ion to generate a transient difluorothiophosgene (thiocarbonyl difluoride, SCF2) intermediate.

SCF3⁻ → SCF2 + F⁻

This decomposition can be influenced by factors such as high temperatures, the presence of Lewis acids that can coordinate to the fluoride, or specific solvent environments. Thiocarbonyl difluoride is a reactive species that can polymerize or react with other components in the reaction mixture, leading to undesired byproducts. The generation of the CF3S⁻ anion for synthetic purposes often involves reacting sources like thiocarbonyl difluoride with a fluoride source, demonstrating the reversibility of this decomposition pathway under specific conditions researchgate.net. Computational studies can model the thermodynamics and kinetics of such decomposition pathways, providing insight into the stability of the anion under various reaction conditions.

Nucleophilic Trifluoromethylthiolation Pathways

In nucleophilic trifluoromethylthiolation, a copper(I) trifluoromethanethiolate complex, such as (bpy)Cu(SCF₃), acts as the source of a nucleophilic "SCF₃⁻" equivalent. ias.ac.in This pathway is effective for the substitution of good leaving groups in electrophilic substrates. A prime example is the trifluoromethylthiolation of benzyl bromides, which proceeds smoothly in good to excellent yields using (bpy)Cu(SCF₃) as the trifluoromethylthiolating agent. ias.ac.in These reactions are typically performed under mild conditions and demonstrate the utility of pre-formed copper-SCF₃ complexes as potent nucleophilic reagents. ias.ac.in The development of various nucleophilic trifluoromethylthiolating reagents has been a focus of significant research due to the importance of the SCF₃ group in pharmaceuticals and agrochemicals. researchgate.net

Electrophilic Trifluoromethylthiolation Pathways

In contrast to nucleophilic pathways, electrophilic trifluoromethylthiolation involves a copper catalyst facilitating the reaction of a substrate with an electrophilic SCF₃ source. nih.govacs.org In these reactions, the copper species does not act as the nucleophile itself but often initiates a radical process. acs.org

Several electrophilic SCF₃ reagents have been developed, including N-(trifluoromethylthio)phthalimide and trifluoromethanesulfenamide derivatives. acs.org Copper catalysts, such as Cu(OAc)₂ or Cu(OTf)₂, can react with these reagents to generate a trifluoromethylthio radical (•SCF₃). acs.org This radical can then add to unsaturated systems like alkenes. acs.org The resulting carbon-centered radical is subsequently trapped or oxidized by the copper(II) species to complete the catalytic cycle, leading to difunctionalized products. acs.org This radical-type mechanism is distinct from the two-electron, polar mechanisms that govern nucleophilic trifluoromethylthiolation. acs.org This approach has been successfully applied to the copper-catalyzed trifluoromethylthiolation of primary and secondary alkylboronic acids. nih.gov

Mechanistic Aspects of Related Copper-Mediated Trifluoromethylation Reactions

Reaction Mechanisms and Reactivity Patterns of Copper I Trifluoromethanethiolate

Mechanistic Pathways of Trifluoromethylthiolation Reactions

The installation of the -SCF₃ group using CuSCF₃ can occur through several distinct mechanistic routes. The specific pathway is often dictated by factors such as the presence of light, oxidants, or specific ligands, which can influence the generation of key reactive intermediates.

Radical chain reactions are a prominent feature of trifluoromethylthiolation chemistry. mdpi.comacs.org These processes are characterized by three fundamental stages: initiation, where the first radical species is generated; propagation, where the radical character is transferred through a series of repeating steps to form the product; and termination, where radicals are consumed to end the chain reaction. chemistrysteps.commasterorganicchemistry.comlibretexts.org

Single Electron Transfer (SET) is a common initiation step in radical reactions involving copper complexes. nih.gov In this process, a one-electron transfer occurs between the copper species and a substrate molecule. For instance, in photoinduced copper-catalyzed reactions, a photoexcited Cu(I) complex, such as [LₙCu¹(SCF₃)]*, can act as a potent reductant. This excited complex can transfer an electron to an alkyl or aryl halide (R-X), leading to the formation of a Cu(II) species, [LₙCuᴵᴵ(SCF₃)], and an organic radical (R•). nih.gov This SET event effectively initiates the radical chain by generating the key carbon-centered radical intermediate. nih.govnih.gov The thermodynamic driving force for this electron transfer can be a critical factor in determining whether a SET mechanism is operative. researchgate.netnih.gov

The trifluoromethylthio radical (•SCF₃) is a key intermediate in many trifluoromethylthiolation reactions. acs.org While CuSCF₃ itself can decompose to release the •SCF₃ radical, its generation is often facilitated by an oxidant. acs.orgresearchgate.net For example, in some systems, AgSCF₃ is used in conjunction with a copper catalyst and an oxidant like potassium persulfate (K₂S₂O₈). The oxidant facilitates the formation of the •SCF₃ radical, which then participates in the reaction. mdpi.com Once generated, the •SCF₃ radical is highly reactive and can add to unsaturated bonds (like alkenes) or be trapped by other radical species to form the final C-SCF₃ bond. mdpi.comacs.org

Table 1: Experimental Evidence for Radical Intermediates in Copper-Catalyzed Trifluoromethylthiolation

| Experiment Type | Observation | Implication |

| Radical Trapping | Addition of radical scavengers like TEMPO or BHT inhibits the reaction and forms trapped adducts. | Confirms the presence of radical intermediates in the reaction pathway. |

| Radical Clock | Use of substrates that undergo predictable rearrangement if a radical is formed. The observation of rearranged products supports a radical mechanism. | Provides evidence for the transient existence of specific alkyl or aryl radicals. |

| Photocatalysis | Reaction initiation or rate enhancement under visible light irradiation. | Suggests the involvement of photoexcited states and subsequent electron transfer to generate radicals. |

Following their generation via SET or other methods, alkyl or aryl radicals play a central role in the propagation phase of the reaction. nih.gov In a typical propagation sequence, the initially formed alkyl radical (R•) can react with another molecule, such as an olefin, to generate a new carbon-centered radical. This new radical can then react with a copper(II) complex, like [LₙCuᴵᴵ(SCF₃)], in a step that forms the desired product and regenerates a Cu(I) species, thus continuing the catalytic cycle. nih.gov In dual catalytic systems, an aryl radical can be generated from an aryl bromide via halogen abstraction by a silyl (B83357) radical; this aryl radical is then trapped by a Cu(II)-CF₃ complex to form a high-valent Cu(III) intermediate. nih.govprinceton.edu This circumvents the traditionally difficult oxidative addition of aryl halides to copper. nih.gov

The termination of these radical chains occurs when two radical species combine. This can involve the coupling of two carbon-centered radicals, the reaction of a carbon-centered radical with a •SCF₃ radical, or the combination of any two radical intermediates present in the reaction mixture, leading to the cessation of the chain reaction. chemistrysteps.comyoutube.com

Beyond radical chain mechanisms, trifluoromethylthiolation can proceed through pathways where the copper center is more intimately involved in the bond-forming steps, cycling through various oxidation states. These processes are often described as oxidative addition and reductive elimination sequences.

The versatility of copper catalysis stems from its ability to access multiple oxidation states, primarily Cu(I), Cu(II), and Cu(III).

Cu(I)/Cu(II) Cycle: In many reactions, the cycle involves the oxidation of Cu(I) to Cu(II) and subsequent reduction back to Cu(I). For example, a Cu(I) species can initiate a radical pathway via SET, generating a Cu(II) intermediate. This Cu(II) species can then react with a carbon-centered radical to form the product and regenerate the active Cu(I) catalyst. nih.gov

Cu(I)/Cu(III) Cycle: The involvement of a high-valent Cu(III) intermediate is also a frequently proposed mechanism, particularly in cross-coupling reactions. ias.ac.in The cycle may begin with the oxidative addition of a substrate (e.g., an aryl halide) to a Cu(I) complex to form a Cu(III) intermediate. This intermediate then undergoes reductive elimination, forming the C-SCF₃ bond and regenerating the Cu(I) catalyst. ias.ac.in In other cases, an aryl radical can be trapped by a Cu(II) species to generate the key Cu(III) adduct, which then reductively eliminates the product. nih.gov The formation of such Cu(III) intermediates is considered a key step in facilitating the formation of challenging bonds. ias.ac.in

Table 2: Proposed Catalytic Cycles Involving Different Copper Oxidation States

| Catalytic Cycle | Key Steps | Role of Copper(I) Trifluoromethanethiolate |

| Cu(I)/Cu(II) | 1. SET: Cu(I) complex reduces substrate to form a radical and a Cu(II) species. 2. Radical Capture: Cu(II) complex reacts with the radical to form the product and regenerate Cu(I). | Acts as the initial Cu(I) source and provides the SCF₃ ligand. |

| Cu(I)/Cu(III) | 1. Oxidative Addition: Substrate (e.g., Ar-I) adds to the Cu(I) center to form a Cu(III) intermediate. 2. Reductive Elimination: The Cu(III) intermediate eliminates the Ar-SCF₃ product, regenerating the Cu(I) catalyst. | Serves as the active Cu(I) species that enters the catalytic cycle. |

| Dual Catalysis (Photoredox/Copper) | 1. Radical Generation: Photocatalyst generates an aryl radical from an aryl halide. 2. Radical Capture: Cu(II) species traps the aryl radical to form a Cu(III) intermediate. 3. Reductive Elimination: Cu(III) intermediate eliminates the product, regenerating Cu(I), which is then re-oxidized to Cu(II). | The copper complex acts as the radical trap and facilitates the final bond formation. |

Catalytic Applications of Copper I Trifluoromethanethiolate in Organic Transformations

Carbon-Sulfur Bond Formation through Trifluoromethylthiolation

The primary application of CuSCF₃ is as a source for the trifluoromethylthio group in the formation of C–SCF₃ bonds. This can be achieved through several synthetic strategies, including the functionalization of C-H bonds, cross-coupling reactions, and cascade reactions.

Functionalization of C(sp³)-H Bonds

The direct trifluoromethylthiolation of C(sp³)-H bonds represents an efficient method for the synthesis of aliphatic trifluoromethyl sulfides. Copper-catalyzed reactions have been developed to achieve this transformation. For instance, the use of CuSCF₃ in conjunction with an electrophilic trifluoromethylthiolating reagent has enabled the ring-opening trifluoromethylthiolation of cyclopropanols. nih.gov This reaction proceeds under mild conditions and tolerates a wide range of functional groups, providing access to β-SCF₃ substituted ketones. nih.gov These products are valuable intermediates that can be further transformed into various fluoroalkyl compounds. nih.gov Mechanistic studies suggest that these transformations can proceed through radical pathways, highlighting the versatility of copper catalysis in activating otherwise inert C(sp³)-H bonds.

Functionalization of C(sp²)-H Bonds (e.g., Aryl and Alkenyl)

The direct arylation of heterocycle C-H bonds is a powerful tool in medicinal chemistry. nih.gov While palladium has been a dominant catalyst in this area, copper-catalyzed methods offer a more cost-effective alternative. nih.gov Copper-catalyzed C-H arylation reactions have been developed for a variety of heterocycles, demonstrating the potential for forming C(sp²)-aryl bonds. nih.gov Although direct trifluoromethylthiolation of aryl C-H bonds using CuSCF₃ is an area of ongoing research, the principles of copper-catalyzed C-H functionalization provide a foundation for developing such methods. nih.govrsc.org

Cross-Coupling Reactions with Organic Halides (Aryl, Alkenyl)

Copper(I) trifluoromethanethiolate, often in the form of its bipyridine complex [(bpy)CuSCF₃], is an effective reagent for the nucleophilic trifluoromethylthiolation of organic halides. thieme-connect.de This method allows for the straightforward synthesis of aryl, alkenyl, and alkyl trifluoromethyl sulfides from the corresponding iodides and bromides. thieme-connect.de The reactions typically proceed in good to excellent yields and exhibit broad functional group tolerance. thieme-connect.de For aryl iodides, the reaction is proposed to occur via an oxidative addition/reductive elimination pathway involving Cu(I)/Cu(III) species. thieme-connect.de

Table 1: Trifluoromethylthiolation of Aryl Iodides with [(bpy)CuSCF₃] thieme-connect.de

| Entry | Aryl Iodide | Product | Yield (%) |

| 1 | Iodobenzene | Phenyl trifluoromethyl sulfide | 95 |

| 2 | 1-Iodo-4-methylbenzene | p-Tolyl trifluoromethyl sulfide | 92 |

| 3 | 1-Iodo-4-methoxybenzene | 4-Methoxyphenyl trifluoromethyl sulfide | 96 |

| 4 | 1-Iodo-4-chlorobenzene | 4-Chlorophenyl trifluoromethyl sulfide | 93 |

| 5 | 1-Iodo-4-nitrobenzene | 4-Nitrophenyl trifluoromethyl sulfide | 88 |

Reactions with Organometallic Reagents (e.g., Boronic Acids, Grignard Reagents)

Copper-catalyzed cross-coupling reactions of arylboronic acids with trifluoromethylthiolating agents provide a valuable route to aryl trifluoromethyl sulfides. scilit.comlehigh.edu These reactions can be performed under mild, aerobic conditions, avoiding the need for expensive silver oxidants. lehigh.edu The mechanism is thought to involve the formation of a Cu(II)-aryl intermediate, followed by reaction with the trifluoromethylthiolating agent. mdpi.com This methodology is advantageous as arylboronic acids are readily available and can be prepared from aryl chlorides, offering an indirect route for the trifluoromethylthiolation of these common starting materials. lehigh.edu

Table 2: Copper-Catalyzed Trifluoromethylthiolation of Arylboronic Acids lehigh.edu

| Entry | Arylboronic Acid | Catalyst | Oxidant | Product | Yield (%) |

| 1 | Phenylboronic acid | Cu(OTf)₂ | Air | Phenyl trifluoromethyl sulfide | 91 |

| 2 | 4-Methylphenylboronic acid | Cu(OTf)₂ | Air | p-Tolyl trifluoromethyl sulfide | 85 |

| 3 | 4-Methoxyphenylboronic acid | Cu(OTf)₂ | Air | 4-Methoxyphenyl trifluoromethyl sulfide | 88 |

| 4 | 4-Fluorophenylboronic acid | Cu(OTf)₂ | Air | 4-Fluorophenyl trifluoromethyl sulfide | 87 |

| 5 | 2-Naphthylboronic acid | Cu(OTf)₂ | Air | 2-Naphthyl trifluoromethyl sulfide | 93 |

Cascade Reactions Involving Radical Cyclization (e.g., Lactam Synthesis)

Copper-catalyzed radical cascade reactions have emerged as a powerful strategy for the synthesis of complex molecules containing the -SCF₃ group. mdpi.comresearchgate.net For example, the trifluoromethylthiolation and radical cyclization of N-phenylpent-4-enamides, using AgSCF₃ as the trifluoromethylthiolating reagent and a copper catalyst, affords trifluoromethylthio-substituted γ-lactams. mdpi.com Mechanistic studies indicate that the reaction proceeds through an amidyl radical-initiated 5-exo-trig cyclization, followed by trifluoromethylthiolation, resulting in the formation of new C-N and C-S bonds. mdpi.com This approach has also been extended to the synthesis of other heterocyclic structures, such as dioxodibenzothiazepines, from alkynes. researchgate.netrsc.org

Electrophilic and Nucleophilic Trifluoromethylthiolation

The trifluoromethylthiolation of organic molecules can occur through either electrophilic or nucleophilic pathways. This compound itself is considered a nucleophilic trifluoromethylthiolating reagent. thieme-connect.deacs.org However, copper catalysts can also be employed in reactions involving electrophilic trifluoromethylthiolating reagents. nih.govnih.gov For instance, the copper-catalyzed ring-opening of cyclopropanols can be achieved using an electrophilic SCF₃ reagent to generate β-SCF₃ substituted ketones. nih.gov The ability of copper to participate in both types of transformations, often through single-electron transfer processes that generate trifluoromethylthio radicals, underscores its versatility in C-SCF₃ bond formation. nih.gov

Copper-Mediated/Catalyzed Trifluoromethylation Reactions (Contextual Relevance)

The introduction of a trifluoromethyl (–CF₃) group can significantly alter the physical and chemical properties of organic molecules, enhancing metabolic stability, lipophilicity, and binding affinity. nih.gov Consequently, the development of efficient methods for C–CF₃ bond formation is a major focus in medicinal and agricultural chemistry. nih.gov Copper-catalyzed trifluoromethylation has gained significant traction due to the metal's low cost and high efficiency. nih.govnih.gov These reactions can utilize a variety of trifluoromethylating agents, which are broadly classified as nucleophilic, electrophilic, or radical sources of the CF₃ group. nih.gov

In the context of copper-catalyzed trifluoromethylation, "activation" typically refers to the process by which the copper catalyst interacts with a trifluoromethyl source to generate a reactive species capable of transferring the CF₃ group to a substrate. This activation often involves the cleavage of a bond to the CF₃ moiety within the trifluoromethylating reagent.

A common strategy involves the activation of electrophilic trifluoromethylating agents, such as hypervalent iodine compounds (e.g., Togni's reagent). nih.govnih.gov In these cases, a copper(I) species can initiate a single-electron transfer (SET) to the reagent. nih.gov This process generates a CF₃ radical and a copper(II) species, which then participate in the catalytic cycle. nih.gov For instance, the activation of Togni's reagent by CuI is a key step in the trifluoromethylation of hydrazones and other substrates. nih.gov

Another significant pathway involves the reaction of a copper(I) source, like copper(I) tert-butoxide ([CuOtBu]₄), with a nucleophilic trifluoromethyl source, such as trimethyl(trifluoromethyl)silane (TMSCF₃). nih.gov This reaction leads to the formation of a discrete and isolable trifluoromethylcopper(I) complex, for example, [(phen)CuCF₃] (where phen is 1,10-phenanthroline). nih.gov This pre-formed complex serves as a highly effective reagent for the trifluoromethylation of aryl halides under mild conditions, demonstrating a broader substrate scope compared to in-situ generated catalysts. nih.gov The stability and reactivity of such isolated complexes underscore the importance of the copper-mediated activation of the CF₃ source for achieving efficient transformations. nih.gov

Copper catalysis has proven highly effective for the trifluoromethylation of unsaturated hydrocarbons like alkenes and alkynes, providing direct routes to valuable vinyl-CF₃ and allyl-CF₃ compounds. nih.govacs.org These reactions often proceed under mild conditions and can be applied to a wide range of substrates without the need for pre-functionalization. nih.govdoaj.org

For terminal alkenes, copper(I) catalysts in conjunction with electrophilic trifluoromethylating agents, such as Togni's reagent, facilitate the formation of trifluoromethylated alkenes, often with high stereoselectivity. nih.govresearchgate.net The reaction mechanism is proposed to involve the initial generation of a CF₃ radical, which adds to the alkene. The resulting radical intermediate is then oxidized by a Cu(II) species to a cation, which eliminates a proton to yield the final product. nih.gov This method has been successfully applied to various styrene (B11656) derivatives and other terminal olefins. nih.govnih.govacs.org

Similarly, terminal alkynes can be efficiently trifluoromethylated using copper catalysts. One proposed mechanism involves the formation of a copper(I)-acetylide intermediate, which then undergoes oxidative addition with an electrophilic CF₃ source, followed by reductive elimination to yield the trifluoromethylated alkyne. nih.gov These reactions provide a direct method for constructing C(sp)–CF₃ bonds. thieme-connect.de

Recent developments have also enabled the three-component radical trifluoromethylalkynylation of unactivated alkenes, where a trifluoromethyl group and an alkynyl group are simultaneously introduced across the double bond using a copper catalyst, Togni's reagent, and a terminal alkyne. sustech.edu.cn

Below is a table summarizing various copper-catalyzed trifluoromethylations of alkenes.

| Substrate Type | CF₃ Source | Catalyst/Conditions | Product Type | Yield | Reference |

|---|---|---|---|---|---|

| Terminal Alkenes (e.g., Styrenes) | Togni's Reagent | CuI, Base | Vinyl-CF₃ Alkenes | Good to Excellent | nih.gov |

| Terminal Olefins | Togni's Reagent | CuI, MeOH | Allyl-CF₃ Alkenes | Up to 78% | nih.gov |

| Alkenes | Umemoto's Reagent | Cu Catalyst (Base/Ligand-free) | Trifluoromethylated Benzoxazines | Not specified | rsc.org |

| Alkenes and Alkynes | Hypervalent Iodine Reagent | CuI | Trifluoromethyl-benzoyloxylated/halogenated products | High Regio- and Stereoselectivity | acs.org |

| Unactivated Alkenes | Togni-II Reagent, Terminal Alkynes | Cu Catalyst, N,N,N-ligand | β-Trifluoromethylated Alkynes | Not specified | sustech.edu.cn |

The synthesis of α-trifluoromethyl carbonyl compounds is of significant interest as these motifs are important building blocks in medicinal chemistry. organic-chemistry.orgnih.gov Copper catalysis provides several efficient pathways to access these structures.

A prominent method involves the copper-catalyzed trifluoromethylation of silyl (B83357) enol ethers, which are stable and readily accessible precursors to ketone enolates. organic-chemistry.orgacs.org Using an electrophilic trifluoromethylating agent like Togni's reagent and a copper(I) catalyst, a variety of α-trifluoromethyl ketones can be synthesized in good yields. organic-chemistry.orgacs.org The reaction is believed to proceed through the generation of a trifluoromethyl radical, which adds to the silyl enol ether. acs.org

Another effective strategy is the direct C-H trifluoromethylation of α,β-unsaturated carbonyl compounds. nih.govrsc.org A copper(I) catalyst can achieve the regioselective α-trifluoromethylation of substrates including enones, α,β-unsaturated esters, and amides, typically affording the (E)-isomer stereospecifically. nih.gov This approach avoids the need to pre-form an enolate or enol ether. nih.gov

The trifluoromethylation can also be directed to the β-position of conjugated systems by using hydrazone derivatives of α,β-unsaturated ketones instead of the ketones themselves, highlighting the tunability of copper-catalyzed systems. rsc.org

The table below summarizes key findings in the synthesis of α-trifluoromethyl carbonyl compounds.

| Substrate | CF₃ Source | Catalyst/Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Silyl Enol Ethers | Togni's Reagent | Cu Catalyst | α-Trifluoromethyl Ketones | Good | organic-chemistry.orgacs.org |

| α,β-Unsaturated Carbonyl Compounds (Enones, Esters, Amides) | Togni's Reagent | Cu(I) Catalyst | (E)-α-Trifluoromethylated Products | Moderate to High | nih.gov |

| Aryl(heteroaryl)enol Acetates | CF₃SO₂Na (Langlois Reagent) | Cu Catalyst | α-Trifluoromethyl Ketones | Not specified | nih.gov |

| α-Diazoesters and α-Diazoketones | [CuCF₃] from Fluoroform | Dioxane/Pyridine | α-Trifluoromethyl Esters and Ketones | Good | thieme-connect.de |

Role as a Trifluoromethylthiolating Reagent and Precursor in Synthesis

This compound (CuSCF₃) is a key reagent for introducing the trifluoromethylthio (–SCF₃) group into organic molecules, a process known as trifluoromethylthiolation. scbt.comias.ac.in The –SCF₃ group is highly sought after in drug discovery due to its high lipophilicity and metabolic stability.

CuSCF₃ can be used directly or generated in situ for the trifluoromethylthiolation of various substrates. An operationally simple and effective method utilizes a pre-formed, well-defined complex, (bpy)CuSCF₃ (where bpy = 2,2'-bipyridine), as the trifluoromethylthiolating reagent. rsc.org This reagent has been successfully employed for the copper-mediated trifluoromethylthiolation of iodopyridinones, tolerating a variety of protecting groups and demonstrating scalability. rsc.org

In addition to its direct use, copper(I) species can promote trifluoromethylthiolation reactions using other sources of the SCF₃ group. For example, copper(I) iodide has been used to promote the reaction of 3-diazoindolin-2-imines with silver trifluoromethanethiolate (AgSCF₃), likely proceeding through a transient CuSCF₃ species, to afford novel 3-((trifluoromethyl)thio)-2-aminoindoles. researchgate.net

The synthesis of copper(I) thiolates, in general, can be achieved through straightforward methods, such as the reduction of copper(II) sulfate (B86663) in the presence of a thiol. wm.edu This accessibility makes copper(I) thiolates, including CuSCF₃, valuable precursors in synthetic chemistry. ias.ac.inwm.edu

Applications in Related Copper-Catalyzed Reactions

The principles of copper catalysis extend beyond trifluoromethylation and trifluoromethylthiolation to a broad range of organic transformations. The mechanistic understanding gained from these reactions provides insight into other important copper-catalyzed processes, such as the Chan-Lam coupling.

The Chan-Lam (or Chan-Evans-Lam) coupling is a powerful copper-catalyzed cross-coupling reaction that forms aryl carbon-heteroatom bonds, typically C–N and C–O bonds. organic-chemistry.orgwikipedia.org The reaction couples arylboronic acids with amines, alcohols, phenols, and other N-H or O-H containing compounds. organic-chemistry.org A key advantage of the Chan-Lam coupling is that it can often be conducted at room temperature and is open to the air, using molecular oxygen as the terminal oxidant. nih.govorganic-chemistry.orgwikipedia.org

The mechanism is complex and thought to involve the formation of a copper-aryl species. wikipedia.org A proposed pathway involves the transmetalation of the aryl group from the boronic acid to a Cu(II) species, followed by coordination of the heteroatom nucleophile. The key bond-forming step is a reductive elimination from a transient Cu(III) intermediate, which forms the desired C-heteroatom bond and regenerates a Cu(I) species. wikipedia.org The Cu(I) is then re-oxidized to Cu(II) by oxygen to complete the catalytic cycle. organic-chemistry.org

While this compound itself is not the typical catalyst for this reaction (simple salts like copper(II) acetate (B1210297) are common), the underlying principles of organocopper intermediates and reductive elimination from higher-valent copper centers are shared. organic-chemistry.orgnih.gov For instance, catalytic systems like CuOTf/1,10-phenanthroline (B135089) have been used for the amination of heterocycles, demonstrating the utility of well-defined copper(I) complexes in C-N bond formation. nih.gov The study of various copper-catalyzed reactions, including trifluoromethylations and Chan-Lam couplings, contributes to a deeper understanding of copper's catalytic versatility and aids in the development of new and improved synthetic methods. researchgate.netresearchgate.net

Azide-Alkyne Cycloaddition (CuAAC) Reactions

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of click chemistry, a set of reactions known for their high efficiency, reliability, and broad applicability. nih.govwikipedia.org This reaction facilitates the formation of 1,4-disubstituted 1,2,3-triazoles from organic azides and terminal alkynes under mild conditions. nih.govnih.gov The uncatalyzed version of this reaction, the Huisgen 1,3-dipolar cycloaddition, requires high temperatures and often results in a mixture of 1,4 and 1,5-regioisomers. wikipedia.orgorganic-chemistry.org In contrast, the copper-catalyzed variant is highly regioselective, yielding exclusively the 1,4-disubstituted product. nih.govorganic-chemistry.org

This compound (CuSCF₃) has emerged as a competent catalyst for this transformation. The presence of the trifluoromethanethiolate ligand can influence the catalytic activity and stability of the copper(I) center. The CuAAC reaction is compatible with a wide array of functional groups, including esters, amides, ethers, and thioethers, making it a versatile tool in various fields such as drug discovery, bioconjugation, and materials science. nih.govbeilstein-journals.orgbioclone.net

The catalytic cycle of the CuAAC reaction is generally understood to involve the formation of a copper(I) acetylide intermediate. nih.govbeilstein-journals.org This intermediate then reacts with the azide (B81097) in a stepwise manner to form a six-membered copper-containing ring, which subsequently undergoes ring contraction and protonolysis to yield the triazole product and regenerate the copper(I) catalyst. While various copper(I) sources can be used, including CuI, CuBr, and in situ reduction of copper(II) salts, the choice of the copper catalyst and ligands can significantly impact the reaction kinetics and efficiency. beilstein-journals.orgnih.govresearchgate.net For instance, the use of accelerating ligands can enhance the reaction rate and protect sensitive biomolecules from potential damage by reactive oxygen species that can be generated under certain reaction conditions. nih.gov

Interactive Data Table: Catalytic Performance in CuAAC Reactions

| Catalyst System | Alkyne Substrate | Azide Substrate | Product | Yield (%) | Reaction Conditions | Reference |

| [Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂ | Phenylacetylene | Benzyl azide | 1-Benzyl-4-phenyl-1H-1,2,3-triazole | Quantitative | 0.5 mol% catalyst, neat, RT, 5 min | nih.gov |

| [Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂ | 4-Methoxyphenylacetylene | Benzyl azide | 1-Benzyl-4-(4-methoxyphenyl)-1H-1,2,3-triazole | Quantitative | 0.5 mol% catalyst, neat, RT, 5 min | nih.gov |

| [Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂ | 4-(Trifluoromethyl)phenylacetylene | Benzyl azide | 1-Benzyl-4-(4-(trifluoromethyl)phenyl)-1H-1,2,3-triazole | Quantitative | 0.5 mol% catalyst, neat, RT, 10 min | nih.gov |

| [CuBr(PPh₃)₃] | Phenylacetylene | Benzyl azide | 1-Benzyl-4-phenyl-1H-1,2,3-triazole | >95% | 0.5 mol% catalyst, neat, RT | researchgate.net |

| CuI/Betaine | Phenylacetylene | Benzyl azide | 1-Benzyl-4-phenyl-1H-1,2,3-triazole | 98% | 200 ppm Cu(I), water, RT | rsc.org |

Homogeneous Catalysis by this compound Systems

Homogeneous catalysis occurs when the catalyst and the reactants are in the same phase, typically in a liquid solution. baranlab.org This mode of catalysis offers high selectivity and activity due to the well-defined nature of the catalytic species and the accessibility of the active sites. baranlab.org this compound can act as a homogeneous catalyst in various organic transformations. The key mechanistic steps in homogeneous catalysis often involve fundamental processes such as oxidative addition, reductive elimination, and migratory insertion. numberanalytics.com

In the context of CuSCF₃, the copper(I) center can coordinate to substrates, facilitating their activation and subsequent reaction. For example, in trifluoromethylation reactions, a proposed mechanism involves the generation of a Cu(II)-CF₃ species from a Cu(I) catalyst and an electrophilic trifluoromethylating reagent. princeton.edu This intermediate can then react with a substrate, followed by reductive elimination to form the trifluoromethylated product and regenerate the Cu(I) catalyst. princeton.edu

The solubility of the copper catalyst is a crucial factor in homogeneous catalysis. The trifluoromethanethiolate ligand can impart specific solubility characteristics to the copper complex, influencing its performance in different solvent systems. The study of homogeneous catalytic systems provides valuable insights into reaction mechanisms, which is essential for the rational design of more efficient and selective catalysts. ruhr-uni-bochum.de However, a significant challenge in homogeneous catalysis is the separation of the catalyst from the reaction products, which can be a drawback in industrial applications. baranlab.org

Interactive Data Table: Examples of Homogeneous Copper-Catalyzed Reactions

| Reaction Type | Catalyst | Substrates | Product | Key Mechanistic Steps | Reference |

| Thioetherification | [CuOtBu]₄ / phenanthroline | Aryl halide, Thiol | Aryl thioether | Formation of copper(I) thiophenolato intermediate | nih.gov |

| C(sp³)–H Trifluoromethylation | Copper(I) catalyst / Decatungstate | Aliphatic C-H bond, Electrophilic CF₃ reagent | Alkyl-CF₃ | Generation of Cu(II)-CF₃, Alkyl radical trapping, Reductive elimination | princeton.edu |

| Trifluoromethylselenolation | Copper catalyst | Organic compounds, CF₃Se source | Trifluoromethylselenolated compounds | Not detailed | nih.gov |

| Thioacetalization | Copper catalyst | β-CF₃-substituted-enones, Thiols | Thioketals featuring CF₃ groups | Not detailed | nih.gov |

Heterogeneous Catalysis involving Copper-Thiolate Species

Heterogeneous catalysis involves a catalyst that exists in a different phase from the reactants, most commonly a solid catalyst with liquid or gaseous reactants. baranlab.org A primary advantage of heterogeneous catalysis is the ease of separation of the catalyst from the reaction mixture, which allows for catalyst recycling and continuous processing, making it highly favorable for industrial applications. baranlab.org Copper-thiolate species, including those related to this compound, can be employed in heterogeneous catalytic systems.

These catalysts are often prepared by immobilizing the copper species onto a solid support, such as silica, alumina, or polymers. google.comepa.gov The support not only provides a high surface area for the active sites but can also play a role in the catalytic activity and selectivity. baranlab.orgnih.gov For instance, silica-supported copper triflate has been used for the cationic polymerization of styrene, where the support's surface properties influenced the reaction. epa.gov

In some cases, what appears to be a heterogeneous process may involve the leaching of the active metal species into the solution, leading to a homogeneous catalytic cycle. nih.govrsc.orgrsc.org This interplay between heterogeneous and homogeneous pathways can be complex. For example, in reactions catalyzed by copper oxide nanoparticles, the presence of certain reagents can facilitate the formation of soluble copper complexes that are the true catalytic species. rsc.orgrsc.org Conversely, under different conditions, the reaction can proceed on the nanoparticle surface in a truly heterogeneous manner. rsc.org The development of robust heterogeneous catalysts that resist leaching is a key area of research to ensure their long-term stability and reusability. cnr.it

Interactive Data Table: Heterogeneous Copper Catalysis Examples

| Catalyst System | Support Material | Reaction Type | Reactants | Products | Key Features | Reference |

| Copper Trifluoromethanesulfonate | Bar-shaped mesoporous silicon oxide | Ketalization | Cyclohexanone, Ethylene (B1197577) glycol | Cyclohexanone ethylene ketal | High activity and reusability | google.com |

| Copper Triflate | Silica | Cationic Polymerization | Styrene | Polystyrene | Active sites within pores and on external surface | epa.gov |

| Copper-Iron Nanoparticles | None (nanoparticle) | GSH Oxidation | Glutathione (GSH) | Glutathione disulfide (GSSG) | Interplay of homogeneous and heterogeneous mechanisms | nih.govresearchgate.net |

| Cu₂O Nanoparticles | None (nanoparticle) | C-C Coupling | Terminal alkynes | Polyphenylenediethynylenes | Can proceed via homogeneous or heterogeneous pathway depending on conditions | rsc.orgrsc.org |

| Copper-containing MOF | Benzene dicarboxylate (BDC) | Three-component coupling | Amine, Aldehyde, Alkyne | Propargylamines, Indoles, Imidazopyridines | Reusable solid catalyst | rti.org |

Coordination Chemistry and Ligand Design in Copper I Trifluoromethanethiolate Catalysis

Influence of Ligand Architecture on Catalytic Activity and Selectivity

The geometry and electronic nature of ligands directly impact the accessibility of the copper center to substrates and can steer the reaction towards a desired product.

Bidentate Nitrogen-Based Ligands (e.g., 2,2’-bipyridine, 1,10-phenanthroline)

Bidentate nitrogen-based ligands, such as 2,2’-bipyridine and 1,10-phenanthroline (B135089), are widely employed in copper catalysis. These ligands form stable chelate complexes with copper(I), influencing the redox potential and reactivity of the metal center. nih.govcolab.wsnih.govrsc.org The presence of two nitrogen donor atoms allows for the formation of a five- or six-membered ring with the copper ion, enhancing the stability of the complex.

The catalytic activity of CuSCF₃ complexes with these ligands is often attributed to the ability of the ligand to stabilize the Cu(I) oxidation state while facilitating the oxidative addition and reductive elimination steps of the catalytic cycle. cmu.edu For instance, in trifluoromethylthiolation reactions, the choice of a specific bidentate nitrogen ligand can influence the reaction rate and the yield of the desired product. The substitution pattern on the bipyridine or phenanthroline backbone can further tune the steric and electronic properties of the catalyst. Electron-donating groups can increase the electron density on the copper center, potentially enhancing its nucleophilicity, while bulky substituents can create a specific steric environment that favors certain reaction pathways. researchgate.net

Recent research has highlighted that the complexation of nickel with bidentate pyridyl, oxazoline, and imidazoline (B1206853) nitrogen ligands shifts their reduction potentials to a more positive region and narrows the differences in redox potentials among them. nih.gov This suggests that the ligand's electronic effects significantly influence the stability of metalloradical species and their redox potentials, which are crucial for catalytic activity. nih.gov

Phosphine (B1218219) Ligands (e.g., Triphenylphosphine (B44618), Phosphoramidites)

Phosphine ligands are another cornerstone in the design of copper catalysts due to their strong σ-donating and tunable π-accepting properties. taylorandfrancis.comgessnergroup.com Ligands like triphenylphosphine (PPh₃) are commonly used to stabilize Cu(I) species and modulate their reactivity. wikipedia.orgsigmaaldrich.commdpi.com The electronic properties of phosphine ligands can be systematically varied by changing the substituents on the phosphorus atom. youtube.com Electron-rich phosphines enhance the electron density on the copper center, which can be beneficial for certain catalytic transformations, while electron-poor phosphines can facilitate reductive elimination. gessnergroup.com

The steric bulk of phosphine ligands, often quantified by the Tolman cone angle, is a critical parameter for controlling selectivity. youtube.com Large, bulky phosphine ligands can create a sterically hindered environment around the copper center, which can lead to high regioselectivity or enantioselectivity in asymmetric catalysis. Phosphoramidite ligands, with their chiral backbone, have proven to be particularly effective in this regard.

The use of an excess of a phosphine ligand is often necessary to preserve the active species in the reaction medium. taylorandfrancis.com However, this can sometimes retard the coordination of the substrate to the metal center. taylorandfrancis.com

| Ligand Type | Key Features | Influence on Catalysis |

|---|---|---|

| Triphenylphosphine (PPh₃) | Moderate steric bulk, good σ-donor | General stabilization of Cu(I), widely used in cross-coupling reactions. wikipedia.orgsigmaaldrich.commdpi.com |

| Alkylphosphines (e.g., P(t-Bu)₃) | Strong σ-donors, bulky | Highly active catalysts for challenging transformations due to increased electron density on the metal. youtube.com |

| Phosphoramidites | Chiral backbone, tunable electronics | Excellent for asymmetric catalysis, inducing high enantioselectivity. |

Polydentate Ligands and Macrocycles

Polydentate ligands and macrocycles offer a higher degree of preorganization and rigidity, which can lead to enhanced stability and selectivity in copper catalysis. rsc.orgresearchgate.netrsc.org These ligands can encapsulate the copper ion, creating a well-defined coordination sphere that can control substrate access and the geometry of the transition state.

Tris(pyrazolyl)borate (Tp) ligands, for example, are tripodal ligands that form highly stable complexes with copper. The substituents on the pyrazole (B372694) rings can be modified to fine-tune the steric and electronic environment around the metal center. Similarly, macrocyclic ligands, such as those based on porphyrins or cyclams, can impose a specific coordination geometry on the copper ion, which can be exploited to achieve high catalytic efficiency. researchgate.net

Investigations into copper(II) complexes with macrocyclic and open-chain pseudopeptidic ligands have shown that the metal ion is coordinated in a slightly distorted square planar geometry. rsc.org These complexes have demonstrated the ability to interact with dicarboxylates, indicating their potential for molecular recognition and catalysis. rsc.org

Steric and Electronic Effects of Ligands

The interplay between steric and electronic effects of ligands is a fundamental principle in catalyst design. rsc.orgamanote.comescholarship.orgrsc.org For CuSCF₃ catalysis, electron-donating ligands can increase the catalyst's reactivity by making the copper center more nucleophilic. Conversely, electron-withdrawing ligands can enhance the electrophilicity of the copper center, which may be advantageous in other catalytic steps.

Steric hindrance, introduced by bulky substituents on the ligand, can control the regioselectivity and stereoselectivity of a reaction. researchgate.net By blocking certain coordination sites or approach trajectories for the substrate, sterically demanding ligands can direct the reaction to a specific outcome. For example, in cross-coupling reactions, bulky ligands can promote the reductive elimination step and prevent catalyst deactivation pathways.

A study on β-thioketiminate copper(I) complex trimers demonstrated that modifying the ligand framework with electron-withdrawing or electron-donating groups significantly impacts Cu⋯Cu short contacts, which can be rationalized by the steric and electronic factors of the chelated ligand. rsc.org This highlights how subtle ligand modifications can induce pronounced changes in the electronic character of the copper(I) fragment. rsc.org

| Effect | Description | Impact on CuSCF₃ Catalysis |

|---|---|---|

| Electronic (Electron-Donating Groups) | Increase electron density on the copper center. | Enhances nucleophilicity of the catalyst, potentially increasing reaction rates. youtube.com |

| Electronic (Electron-Withdrawing Groups) | Decrease electron density on the copper center. | Increases electrophilicity, may facilitate certain oxidative addition steps. researchgate.net |

| Steric (Bulky Ligands) | Create a congested environment around the copper center. | Improves selectivity (regio- and stereoselectivity) by controlling substrate approach. researchgate.net |

Stabilization of Copper(I) and Higher Oxidation States by Ligands

The catalytic cycle of many copper-catalyzed reactions involves changes in the oxidation state of the copper center, typically between Cu(I), Cu(II), and sometimes Cu(III). Ligands play a crucial role in stabilizing these different oxidation states. cmu.edu The ability of a ligand to stabilize both the Cu(I) and Cu(II) states is often essential for a facile catalytic turnover.

Nitrogen-based ligands like bipyridine and phenanthroline are effective at stabilizing both Cu(I) and Cu(II) through the formation of strong coordinate bonds. colab.ws Phosphine ligands, with their soft donor character, are particularly adept at stabilizing the soft Cu(I) ion. wikipedia.org The design of ligands that can accommodate the preferred coordination geometries of different oxidation states (e.g., tetrahedral for Cu(I) and square planar or octahedral for Cu(II)) is a key strategy for efficient catalysis.

Furthermore, ligands can influence the redox potential of the Cu(II)/Cu(I) couple. cmu.edu By tuning the electronic properties of the ligand, it is possible to make the oxidation of Cu(I) to Cu(II) more or less favorable, thereby influencing the thermodynamics and kinetics of the catalytic cycle. For instance, acetonitrile (B52724) is often used to stabilize Cu(I) in aqueous solutions. nih.gov

Entatic State Concept and Redox-Active Ligands in Copper Catalysis

The entatic state concept, originally derived from bioinorganic chemistry, describes a situation where the geometry of a metal complex is distorted by the ligand into a high-energy state that resembles the transition state of a reaction. nih.govresearchgate.net This "entatic state" can lead to a significant enhancement in catalytic activity. nih.govchemrxiv.orgnih.gov In the context of copper catalysis, ligands can be designed to impose a strained geometry on the copper center, pre-activating it for catalysis. beilstein-journals.org

Redox-active ligands add another layer of complexity and potential to copper catalysis. These ligands can participate directly in the redox processes of the catalytic cycle by storing and releasing electrons. This can facilitate multi-electron transformations that would be difficult to achieve with a simple change in the copper's oxidation state alone.

A notable example combines a highly strained redox-active ligand with a copper complex, which was shown to perform catalytic nitrogen- and carbon-group transfer reactions with significantly increased reactivity compared to its unstrained counterpart. nih.govchemrxiv.orgnih.gov This approach merges two powerful concepts from metalloenzymes—entasis and redox cofactors—and applies them to synthetic group-transfer catalysis. nih.govchemrxiv.orgnih.govbeilstein-journals.org The use of such redox-active ligands is an emerging and promising area in copper catalysis. beilstein-journals.org

Self-Assembled Copper Clusters and Coordination Polymers with Thiolate Ligands

The coordination chemistry of copper(I) trifluoromethanethiolate (CuSCF₃) is characterized by its propensity to form discrete, self-assembled multinuclear clusters rather than extended coordination polymers. A key example of this is the acetonitrile solvate, (CF₃SCu)₁₀·8CH₃CN, which was the first structurally characterized molecular copper thiolate complex without aryl substitution. acs.org Its structure reveals a complex and fascinating self-assembled architecture.

The core of the molecule is a decanuclear copper cluster, (CF₃SCu)₁₀, which crystallizes with eight acetonitrile molecules. acs.org The framework of this cluster is composed of a Cu₈(SCF₃)₆²⁺ core with a tritwistane conformation. acs.org This central cage is further coordinated by two additional CuSCF₃ units and acetonitrile molecules. The copper atoms within the cluster exhibit distorted coordination geometries, with S-Cu-S bond angles varying significantly, for instance, ranging from approximately 106° to 141° for some copper centers. acs.org The trifluoromethanethiolate ligands primarily act as bridging groups between copper centers. acs.org While the broader field of copper(I) thiolates includes numerous examples of one-, two-, and three-dimensional coordination polymers, the isolated and characterized structure for this compound itself is this distinct molecular cluster. acs.orgcapes.gov.br

| Structural Feature | Description | Reference |

|---|---|---|

| Molecular Formula | (CF₃SCu)₁₀·8CH₃CN | acs.org |

| Core Structure | A Cu₈(SCF₃)₆²⁺ cage with a tritwistane conformation. | acs.org |

| Overall Assembly | Decanuclear copper(I) cluster. | acs.org |

| Ligand Role | Trifluoromethanethiolate (SCF₃⁻) groups act as bridges between copper centers. | acs.org |

| Coordination Geometry | Copper centers exhibit highly distorted geometries with varied S-Cu-S angles (e.g., 105.8° to 140.6°). | acs.org |

Ligand Effects on Reaction Pathway Energetics

Ligands play a critical role in modulating the reactivity and stability of this compound complexes, directly influencing the energetics of catalytic reaction pathways. Computational studies, particularly using Density Functional Theory (DFT), have provided significant insights into these effects. A prime example is the oxidative addition of alkyl halides to Cu(I)-CF₃ species, a key step in many cross-coupling reactions. nih.gov

The choice of ligand can dramatically impact reaction efficiency. In some copper-catalyzed reactions, the addition of strongly coordinating ligands such as 1,10-phenanthroline or 2,2'-bipyridine (B1663995) can even be detrimental, leading to poor yields by forming overly stable complexes that inhibit catalysis. cmu.edu Conversely, in other systems, such as the trifluoromethylthiolation of aryl halides, ligands like 1,10-phenanthroline are essential for achieving high efficiency. researchgate.net These findings underscore the delicate balance required in ligand design to stabilize the copper catalyst while permitting facile substrate coordination and product formation throughout the catalytic cycle.

| Reaction Pathway | Process | Calculated Free Energy (ΔG) | Reference |

|---|---|---|---|

| Direct Oxidative Addition (Ligand-Associated) | Overall Activation (ΔG‡) | 20.3 kcal/mol | nih.gov |

| Reactants → [Transition State] → Products | - | nih.gov | |

| Dissociative Pathway | Ligand Dissociation: (bpy)Cu(CF₃) → [CuCF₃] + bpy | 17.5 kcal/mol | nih.gov |

| Activation for XAT to [CuCF₃] (ΔG‡) | 22.1 kcal/mol | nih.gov | |

| Total Barrier (Dissociation + Activation) | >39.6 kcal/mol | nih.gov |

Advanced Theoretical and Computational Studies in Copper I Trifluoromethanethiolate Chemistry

Computational Methods for Investigating Reaction Mechanisms

The study of reaction mechanisms benefits significantly from computational chemistry, which can model potential energy surfaces, identify transition states, and evaluate the thermodynamic feasibility of proposed pathways. montclair.edursc.org

Quantum mechanical calculations are at the forefront of investigating the reaction mechanisms involving copper(I) trifluoromethanethiolate. rsc.org Density Functional Theory (DFT) is a widely used method due to its balance of computational cost and accuracy, making it suitable for studying the structural and electronic properties of small copper clusters and the mechanisms of reactions they catalyze. researchgate.netchemrxiv.orgchemrxiv.org DFT calculations have been employed to understand the chemoselectivity in copper-catalyzed reactions, revealing, for instance, why C-N bond formation might be favored over C-S bond formation by preventing certain chelation modes. researchgate.net

For higher accuracy, especially in systems with complex electronic structures, coupled-cluster (CC) methods, such as CCSD(T), are considered the gold standard. stackexchange.comnih.gov Although computationally more demanding, CC methods provide benchmark energies that can be used to validate the results from more economical DFT functionals. stackexchange.comnih.gov For example, studies on Ru(II, III) chloride carbonyl catalysis have used CCSD(T) to evaluate the performance of various DFT functionals for both closed- and open-shell systems. nih.gov Such benchmark studies are crucial for ensuring the reliability of computational predictions in transition metal chemistry.

Recent research has highlighted the importance of choosing the appropriate functional and basis set in DFT calculations. A study on small copper clusters compared the performance of several functionals, including PBE, PW91, and the Minnesota functionals (M05, M06, M06-L), and also considered the effect of dispersion corrections (DFT-D3). chemrxiv.orgchemrxiv.org These comparisons are vital for obtaining results that are in good agreement with experimental data. researchgate.netchemrxiv.org

| Method | Abbreviation | Primary Application in CuSCF3 Research | Key Strengths | Limitations |

|---|---|---|---|---|

| Density Functional Theory | DFT | Investigating reaction mechanisms, electronic structures, and properties of Cu clusters. researchgate.netchemrxiv.orgchemrxiv.org | Good balance of accuracy and computational cost. stackexchange.com | Accuracy is dependent on the choice of the exchange-correlation functional. stackexchange.com |

| Coupled-Cluster with Singles, Doubles, and Perturbative Triples | CCSD(T) | Providing benchmark energies for reaction pathways. nih.gov | High accuracy, considered the "gold standard" for many systems. stackexchange.comnih.gov | High computational cost, limiting its application to smaller systems. stackexchange.com |

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules and chemical reactions over time. dntb.gov.uamdpi.com Ab initio MD, which combines MD with electronic structure calculations (often DFT), can provide a detailed picture of the complexation and reaction dynamics in solution. researchgate.net For instance, Car-Parrinello MD simulations have been used to investigate the speciation of copper(I) complexes in solutions containing chloride and hydrosulfide (B80085) ligands, revealing the formation of previously unknown mixed-ligand complexes. researchgate.net

MD simulations are also crucial for understanding the role of solvent effects, which can significantly influence reaction energies and pathways. montclair.edu Studies have shown that including explicit solvent molecules in calculations can lead to a significant decrease in reaction energies compared to implicit solvent models, highlighting the necessity of considering the solvent environment for accurate mechanistic investigations. montclair.edu Furthermore, MD simulations can be combined with quantum mechanical calculations (QM/MM) to study large systems like enzymes, where the active site is treated with QM and the rest of the protein with MM. rsc.orgnih.gov

Elucidating Electronic Structure and Spin States

The electronic structure of copper complexes is fundamental to their reactivity and physical properties. Computational methods are essential for interpreting experimental data and providing a detailed description of bonding and electron distribution.

A fascinating aspect of some copper complexes, particularly those with trifluoromethyl ligands, is the phenomenon of an inverted ligand field. wikipedia.orgillinois.eduwwu.edu In a traditional ligand field, the highest occupied molecular orbitals (HOMOs) are metal-based. However, in an inverted ligand field, the HOMO and lowest unoccupied molecular orbital (LUMO) are primarily ligand in character. wwu.edu This arises when the metal d-orbitals are lower in energy than the ligand frontier orbitals. wikipedia.org

Computational studies have been instrumental in identifying and explaining this phenomenon in complexes like [Cu(CF3)4]−. wikipedia.orgillinois.edu Initially proposed based on theoretical calculations, the inverted ligand field model for this complex, which suggests a Cu(I) d10 electronic configuration rather than a formal Cu(III) state, has been supported by subsequent experimental and computational work. illinois.eduresearchgate.net This reinterpretation of the electronic structure has significant implications for understanding the reactivity of such complexes, suggesting that reactions may be more dependent on the ligands than the metal center. wwu.edu

| Descriptor | Description | Relevance to CuSCF3 Chemistry |

|---|---|---|

| Ground State Electronic Configuration | The arrangement of electrons in the molecular orbitals of the lowest energy state. | Determines the fundamental chemical and physical properties. In some Cu-CF3 complexes, this can be a d10 configuration due to ligand field inversion. wwu.eduresearchgate.net |

| Ligand Field Inversion | A situation where the ligand frontier orbitals are higher in energy than the metal d-orbitals, leading to a ligand-based HOMO and LUMO. wikipedia.orgwwu.edu | Challenges the traditional oxidation state formalism and redefines the understanding of reactivity in complexes like [Cu(CF3)4]−. illinois.eduresearchgate.net |

| Spin State | The total spin angular momentum of a molecule, which can be high-spin or low-spin depending on the electron configuration. | Crucial for understanding magnetic properties and reactivity. Spin crossover phenomena can be induced by external stimuli. youtube.comnih.gov |

Spin crossover (SCO) is a phenomenon where a transition metal complex can switch between two different electronic spin states, typically a low-spin (LS) and a high-spin (HS) state, in response to external stimuli like temperature, pressure, or light. youtube.comnih.gov This switch is accompanied by changes in magnetic, optical, and structural properties. nih.govnih.gov

While SCO is more commonly studied in iron complexes, the principles are applicable to other transition metals. rsc.orgrsc.org The transition occurs when the energy difference between the LS and HS states is comparable to the thermal energy. nih.gov Computational studies can predict the relative energies of these states and help understand the factors that influence the transition, such as ligand field strength and cooperativity between molecules in a crystal lattice. nih.gov The cooperativity, or the ability of one SCO center to influence its neighbors, is crucial for the abruptness and hysteresis of the spin transition. nih.gov

The concept of formal oxidation states can sometimes be an oversimplification, especially in complexes with significant metal-ligand covalency or inverted ligand fields. illinois.edu Computational chemistry provides tools to analyze the charge distribution in a more nuanced way. Methods like Mulliken, Löwdin, or Natural Population Analysis (NPA) can calculate partial atomic charges, offering a more physical picture of the electron distribution than formal oxidation states. wwu.edu

In the case of [Cu(CF3)4]−, charge distribution analysis supports the description of the complex as Cu(I) with oxidized trifluoromethyl ligands, rather than Cu(III). illinois.edu This distinction between formal and physical oxidation states is critical for understanding reactivity. For example, reactions that are formally described as reductive eliminations from a high-valent metal center may, in reality, be redox-neutral processes involving the recombination of ligands. illinois.edu X-ray absorption spectroscopy, complemented by theoretical calculations, has been used to probe the physical oxidation state of copper in such complexes, providing further evidence for the inverted ligand field model. researchgate.net

Prediction of Reactivity and Selectivity

The predictive power of computational chemistry is a cornerstone of its utility in catalyst and reaction development. By modeling the fundamental steps of a chemical transformation, researchers can anticipate how a reaction will proceed, what products will be favored, and how to steer the reaction towards a desired outcome. For reactions involving this compound, these predictive capabilities are crucial for optimizing reaction conditions and designing new catalytic systems.

Calculation of Activation Barriers and Reaction Energies

A fundamental application of computational chemistry in reaction analysis is the calculation of activation barriers (Ea or ΔG‡) and reaction energies (ΔE or ΔG). These thermodynamic and kinetic parameters are critical for understanding reaction feasibility and rate. Density Functional Theory (DFT) is a widely used method for these calculations, offering a good balance between accuracy and computational cost.

In the context of CuSCF3-mediated reactions, DFT calculations can elucidate the energy profile of the entire catalytic cycle. For instance, in the trifluoromethylthiolation of aryl halides, a plausible mechanism involves the oxidative addition of the aryl halide to a Cu(I)SCF3 complex, followed by reductive elimination to form the C-SCF3 bond. Computational studies can model each of these steps, calculating the energies of intermediates and the transition states that connect them.

While specific, comprehensive DFT studies providing a full energetic profile for a wide range of CuSCF3 reactions are still emerging in the literature, we can construct a representative table based on typical values observed in related copper-catalyzed cross-coupling reactions. These values illustrate how computational chemistry quantifies the energy landscape of a reaction.

| Reaction Step | Description | Calculated ΔG‡ (kcal/mol) | Calculated ΔG (kcal/mol) |

|---|---|---|---|

| Ligand Association | Coordination of a ligand to CuSCF3 | 5.2 | -8.5 |

| Oxidative Addition | Addition of Aryl-X to the Cu(I) complex | 22.8 | -5.1 |

| Reductive Elimination | Formation of the Aryl-SCF3 bond | 18.5 | -35.7 |

| Catalyst Regeneration | Release of product and regeneration of the active catalyst | 7.1 | -2.3 |

Note: The values in this table are illustrative and based on typical ranges for copper-catalyzed cross-coupling reactions. They serve to demonstrate the type of data generated from computational studies.

Regioselectivity and Stereoselectivity Predictions

Many organic reactions can yield multiple isomeric products. Regioselectivity refers to the preference for bond formation at one position over another, while stereoselectivity refers to the preference for the formation of one stereoisomer over another. Computational methods are powerful tools for predicting and understanding the origins of this selectivity.

In the context of trifluoromethylthiolation of complex molecules with multiple potential reaction sites, predicting the regioselectivity is a significant challenge. DFT calculations can be employed to determine the activation energies for the reaction at each possible site. The site with the lowest activation barrier is predicted to be the major product, a principle that often aligns well with experimental observations.

For example, in the trifluoromethylthiolation of a substituted arene, the SCF3 group could potentially add to several different carbon atoms. By calculating the transition state energies for each possible addition, a regioselectivity map can be generated.

| Reaction Site | Relative ΔG‡ (kcal/mol) | Predicted Product Ratio |

|---|---|---|

| Ortho | +2.5 | Minor |

| Meta | +0.8 | Minor |

| Para | 0.0 | Major |

Note: The values are relative to the lowest energy pathway and serve as an illustrative example of how computational predictions are made.

Stereoselectivity can also be predicted by comparing the energies of the diastereomeric transition states leading to different stereoisomers. The difference in these energies can be used to predict the enantiomeric or diastereomeric excess.

Ligand Design through Computational Screening

The ligands coordinated to the copper center play a crucial role in modulating the reactivity and selectivity of the CuSCF3 catalyst. The steric and electronic properties of the ligands can significantly influence the outcome of the reaction. Computational chemistry offers a powerful platform for the in silico design and screening of ligands.

High-throughput virtual screening can be used to evaluate large libraries of potential ligands. This process typically involves:

Building a Ligand Library: A diverse set of ligands with varying electronic and steric properties is created.

Descriptor Calculation: Key properties (descriptors) of each ligand, such as its Tolman electronic parameter (TEP) and cone angle, are calculated.

Docking and Energy Calculations: The ligands are computationally "docked" to the copper center, and the energies of the resulting complexes and key transition states are calculated.

Model Development: Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Property Relationship (QSPR) models are developed to correlate ligand properties with catalytic performance (e.g., reaction rate or selectivity).

This approach allows for the rapid identification of promising ligand candidates for experimental validation, significantly accelerating the catalyst development process. For instance, a computational screen might identify that ligands with a specific range of electronic-donating ability and steric bulk are optimal for a particular trifluoromethylthiolation reaction.

Catalyst Design and Optimization through Computational Approaches

Building on the principles of reactivity prediction and ligand screening, computational approaches offer a holistic framework for the rational design and optimization of catalysts. This goes beyond simply selecting a good ligand and extends to fine-tuning the entire catalytic system for optimal performance.

The process often involves an iterative cycle of computational prediction and experimental validation. A computational model might predict that a certain modification to the catalyst structure will enhance its activity. This prediction is then tested in the laboratory. The experimental results, in turn, are used to refine and improve the computational model, leading to a more accurate and predictive tool.

For CuSCF3-based catalysts, computational design could focus on:

Stabilizing Key Intermediates: Designing ligands that stabilize the catalytically active species or key intermediates in the reaction cycle.

Lowering Transition State Energies: Tailoring the electronic and steric environment around the copper center to lower the energy of the rate-determining transition state.